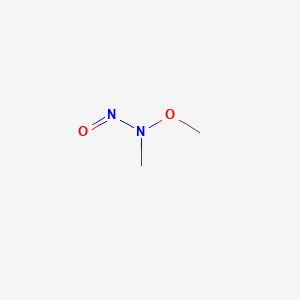
Nitrosomethoxymethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrosomethoxymethylamine, also known as this compound, is a useful research compound. Its molecular formula is C2H6CuN2 and its molecular weight is 90.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Toxicological Profile
Nitrosomethoxymethylamine is characterized by its molecular formula C2H6N2O2 and is known to exhibit potent genotoxic effects. According to PubChem, this compound is classified under various identifiers including CID 27827, and it is recognized for its potential carcinogenic properties .
Carcinogenicity Studies
This compound has been extensively studied for its carcinogenic effects in animal models. A notable study demonstrated that inhalation exposure to this compound resulted in a high incidence of nasal tumors in Sprague-Dawley rats. Specifically, a dose of 1.1 mg/day led to a complete tumor yield among the subjects, indicating its potent carcinogenic nature when inhaled compared to oral exposure .
Case Study: Inhalation Exposure in Rats
- Objective: To evaluate the carcinogenic potential of this compound.
- Method: Sprague-Dawley rats were exposed to this compound vapor at concentrations of 2.4 p.p.m. for 15 hours daily over a period of 74 days.
- Results: All exposed animals developed invasive muco-epidermoidal carcinomas in the nasal cavity, while control groups showed no such tumors .
Genotoxicity Assessment
The genotoxic effects of this compound were assessed using the Comet assay, which measures DNA damage in cells. Both rat and human nasal epithelial tissues exhibited significant DNA damage following short-term exposure to the compound, indicating its potential risks to human health through inhalation .
Table 2: Genotoxic Effects Observed in Studies
| Study Type | Species | Exposure Duration | DNA Damage Observed |
|---|---|---|---|
| In Vivo | Rats | 1 hour | Significant |
| In Vitro | Human Cells | 50 mM concentration | Significant |
Environmental Impact Studies
Research has also focused on the environmental persistence and degradation pathways of this compound. Its potential as an environmental contaminant raises concerns regarding its long-term effects on ecosystems and human health.
Propriétés
Numéro CAS |
16339-12-1 |
|---|---|
Formule moléculaire |
C2H6CuN2 |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
N-methoxy-N-methylnitrous amide |
InChI |
InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |
Clé InChI |
JIITVWJHOYPEFL-UHFFFAOYSA-N |
SMILES |
CN(N=O)OC |
SMILES canonique |
CN(N=O)OC |
Synonymes |
nitrosomethoxymethylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















